2-Amino-5-chloro-4-fluorobenzaldehyde
CAS No.: 1602624-87-2
Cat. No.: VC4313336
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1602624-87-2 |
---|---|
Molecular Formula | C7H5ClFNO |
Molecular Weight | 173.57 |
IUPAC Name | 2-amino-5-chloro-4-fluorobenzaldehyde |
Standard InChI | InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
Standard InChI Key | PPZKIKDYHUPMON-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)F)N)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by its benzaldehyde backbone with three substituents:
-
Amino group (-NH₂) at position 2: Enhances nucleophilicity and participation in hydrogen bonding.
-
Chlorine atom at position 5: Contributes to electron-withdrawing effects, influencing electrophilic substitution patterns.
-
Fluorine atom at position 4: Modulates electronic properties and metabolic stability.
The aldehyde group at position 1 serves as a reactive site for condensation reactions, such as Schiff base formation. The spatial arrangement of substituents creates steric and electronic effects critical to its chemical behavior .
Spectroscopic Data
Synthesis and Preparation Methods
Industrial-Scale Synthesis
A patented route (CN111848406A) outlines a three-step process for synthesizing related nitrobenzaldehyde intermediates, adaptable to 2-amino-5-chloro-4-fluorobenzaldehyde :
Step 1: Halogenation of 2-Chloro-4-fluorotoluene
-
Substrate: 2-Chloro-4-fluorotoluene.
-
Reagents: Chlorine gas (Cl₂) under UV irradiation (400 nm).
-
Conditions: Temperature controlled at 0–10°C to minimize side reactions.
Step 2: Hydrolysis to Benzaldehyde
-
Reagents: Concentrated sulfuric acid (95%) at 125°C.
-
Mechanism: Acid-catalyzed hydrolysis of dichlorotoluene to aldehyde.
Step 3: Nitration and Reduction
Physicochemical Properties
Key Physical Parameters
The compound’s limited solubility in water arises from its aromatic and halogenated structure, though it dissolves in dimethyl sulfoxide (DMSO) and dichloromethane .
Reactivity and Functional Transformations
Aldehyde Group Reactivity
The -CHO group participates in nucleophilic additions and condensations:
-
Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.
-
Oxidation: Converts to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).
Electrophilic Aromatic Substitution
-
Directed by -NH₂: The amino group activates the ring at meta and para positions, though steric hindrance from Cl and F limits regioselectivity.
-
Halogenation Challenges: Further halogen introduction requires drastic conditions due to deactivating substituents .
Comparative Analysis with Structural Analogs
2-Amino-4-chloro-5-fluorobenzaldehyde vs. Target Compound
Property | 2-Amino-5-chloro-4-fluorobenzaldehyde | 2-Amino-4-chloro-5-fluorobenzaldehyde |
---|---|---|
Substituent Positions | Cl (5), F (4), NH₂ (2) | Cl (4), F (5), NH₂ (2) |
Molecular Formula | C₇H₅ClFNO | C₇H₅ClFNO |
Synthetic Complexity | Higher (requires precise nitration) | Lower (conventional routes) |
Positional isomerism significantly alters electronic effects, with the fluorine atom at position 4 in the target compound enhancing metabolic stability compared to position 5 .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses.
-
Agrochemicals: Functionalized to produce herbicides with improved soil persistence .
Materials Science
-
Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume